![molecular formula C19H16O6 B3035551 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate CAS No. 331459-70-2](/img/structure/B3035551.png)
2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate
Overview
Description
Molecular Characterization and Biological Activity
The compound 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate has not been directly studied in the provided papers. However, similar compounds with structural variations have been investigated for their biological activities and molecular characteristics. For instance, a study on a novel selective COX-2 inhibitor with a related structure, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, has been characterized using single X-ray crystallographic analysis and in silico study to understand its molecular conformation and binding interactions .
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. A new approach towards the synthesis of a furo[2,3-f]chromen-3-yl derivative was described, involving multicomponent condensation of related starting materials . Although the exact synthesis of 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate is not detailed, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
Crystal structure analysis of similar compounds provides insights into the molecular structure that could be relevant to the compound of interest. For example, the crystal structure of a 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was determined, revealing intramolecular hydrogen bonding patterns . Such information can be valuable in predicting the molecular structure and potential binding characteristics of the compound .
Chemical Reactions Analysis
The electrochemical behavior of a related compound, 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate, was studied, showing irreversible cathodic peaks and providing insights into the lifetime of the electrogenerated radical-anion . This information could be useful in understanding the reactivity and stability of the compound of interest under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been characterized using various techniques. For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was synthesized and characterized by NMR, IR, mass spectral studies, and single crystal X-ray diffraction, which provided detailed information on its intermolecular interactions and crystal packing . These findings could help infer the physical and chemical properties of 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate.
Scientific Research Applications
Crystal Structure Analysis
The structure of a related compound, Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium], has been determined by X-ray crystallography, indicating its potential in crystallography studies (Penkova, Retailleau, & Manolov, 2010).
Synthesis and Chemical Reactions
- The compound has been synthesized through various chemical reactions, such as the chemoenzymatic synthesis of its enantiomers using manganese(III)acetate (Demir, Aybey, Seşenoğlu, & Polat, 2003).
- In another study, the design and synthesis of thiazolidin-4-ones based on a related compound were explored, showcasing its versatility in chemical synthesis (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Pharmacological Applications
- The compound's derivatives have been evaluated for their antineoplastic activity, suggesting its potential in cancer research (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).
- Its derivatives have also been studied for antimicrobial activity, indicating its possible use in developing antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Molecular Characterization and In Silico Study
- The molecular characterization and in silico study of a similar compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, as a selective COX-2 inhibitor, highlights its potential in drug discovery (Rullah et al., 2015).
Antioxidant and Antimicrobial Activities
- Coumarin derivatives, closely related to the compound , have been investigated for their antioxidant and antimicrobial activities, suggesting a potential role in therapeutic applications (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-4-oxochromen-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-19-16(21)12-7-4-5-9-14(12)25-18(19)13-8-6-10-15(22-2)17(13)23-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOFOHSHEJWHPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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